![molecular formula C24H22FN5O3S B2941384 N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 309969-69-5](/img/structure/B2941384.png)
N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O3S and its molecular weight is 479.53. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Binding Properties
One of the earliest studies relates to a structurally similar compound, 2,5-Bis(4-guanylphenyl)furan ("furamidine"), which is a dicationic minor groove binding drug. It's shown to be more effective against Pneumocystis carinii, a significant pathogen, especially in immunosuppressed individuals. The study highlighted the drug's DNA-binding properties, which are tighter compared to another drug, berenil. This ability to bind DNA tightly could be a crucial factor in its effectiveness against certain pathogens (Laughton et al., 1995).
Fluorographic Detection in Biochemistry
In the field of biochemistry, the detection of radioactivity in polyacrylamide gels using compounds like 2,5-diphenyloxazole (a structurally related molecule) has been a significant development. This method, known as scintillation autography or fluorography, is ten times more sensitive than conventional autoradiography for detecting isotopes like 35S and 14C, and is crucial for studying proteins and nucleic acids (Bonner & Laskey, 1974).
Antiviral and Antibacterial Properties
Various studies have demonstrated the potential of structurally similar compounds in inhibiting viruses like the influenza A virus. For instance, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, which bear some resemblance in their chemical structure, showed promising results against influenza A/H3N2 virus. Such compounds can be vital in the development of new antiviral drugs (Apaydın et al., 2021).
Fluorescent Chemosensors
A phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of ions like Cd2+ and CN−. This type of research is crucial in developing new methods for detecting and quantifying chemical substances in various environments, including biological systems (Ravichandiran et al., 2020).
Polymer Chemistry Applications
The compound's chemical structure suggests potential applications in polymer chemistry. Research on similar compounds, like furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, indicates their utility in developing sustainable alternatives to traditional polyphthalamides. These polymers can be used in high-performance materials, which is of significant commercial interest (Jiang et al., 2015).
Propiedades
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-15-5-6-16(2)19(12-15)30-21(13-26-23(32)20-4-3-11-33-20)28-29-24(30)34-14-22(31)27-18-9-7-17(25)8-10-18/h3-12H,13-14H2,1-2H3,(H,26,32)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNFGKXWGVSHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2941301.png)
![2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2941305.png)
![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)
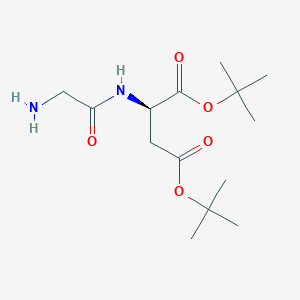
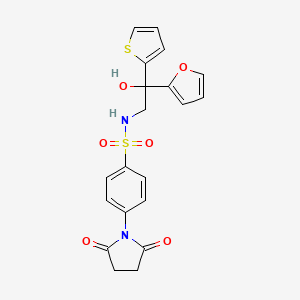
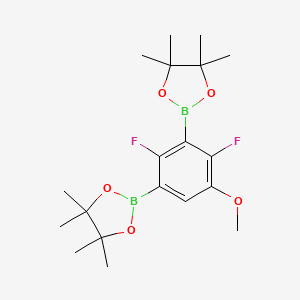
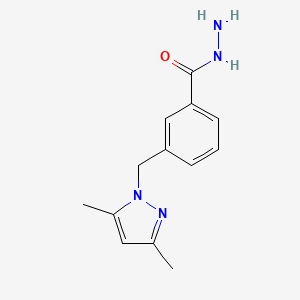
![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)
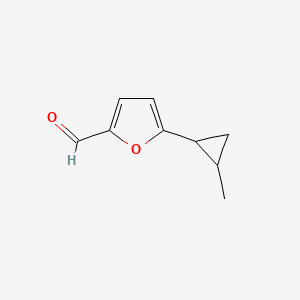
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)